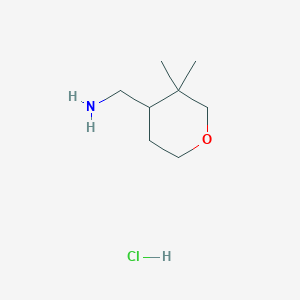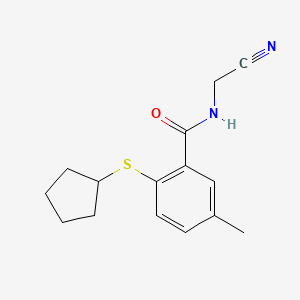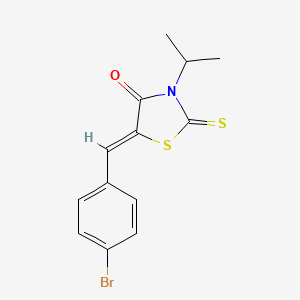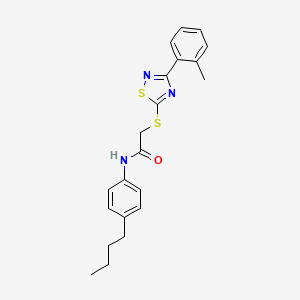
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanenitrile
Descripción general
Descripción
The compound contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is attached to a butanenitrile group and a tetramethyl boronate ester group. The boronate ester group is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The boronate ester group in the compound can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of derivatives related to 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanenitrile, emphasizing their structural properties through spectroscopic methods and X-ray diffraction analysis. For example, studies have demonstrated the synthesis of compounds utilizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a key intermediate. These compounds have been thoroughly characterized by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, alongside X-ray crystallography, to confirm their structures (Liao et al., 2022). Similarly, another study focused on synthesizing and characterizing a compound through nucleophilic substitution reactions, confirmed by spectroscopic methods and single-crystal X-ray diffraction, to investigate its molecular structure and electrostatic potential using density functional theory (DFT) (Yang et al., 2021).
Theoretical Studies
Theoretical studies, including density functional theory (DFT) calculations, have been applied to investigate the molecular structure and electronic properties of these compounds. These studies aim to provide a deeper understanding of the compounds' stability, reactivity, and potential applications in materials science. For instance, DFT calculations have been utilized to compare the theoretical molecular structure with experimental data obtained from X-ray diffraction, offering insights into the electronic characteristics and molecular conformations (Yang et al., 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the synthesis of various pharmaceuticals .
Mode of Action
Based on its structure, it may be involved in the suzuki-miyaura cross-coupling reaction , a type of palladium-catalyzed carbon-carbon bond-forming reaction. This reaction is widely used in organic chemistry to synthesize various organic compounds .
Propiedades
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O2/c1-10(6-7-15)17-9-11(8-16-17)14-18-12(2,3)13(4,5)19-14/h8-10H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJBHDQBSZPTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanenitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




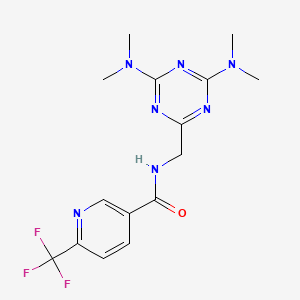
![1,6-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769462.png)

![(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2769464.png)
![7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2769465.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2769470.png)
